tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate
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Overview
Description
tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate typically involves the reaction of 4-amino-2-chloropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their function and regulation .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-chloropyrimidin-4-yl)carbamate: Similar in structure but with different substitution patterns on the pyrimidine ring.
tert-Butyl (2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)carbamate: Another related compound with a different heterocyclic core.
Uniqueness
tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13ClN4O2 |
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Molecular Weight |
244.68 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-chloropyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)13-5-4-12-7(10)14-6(5)11/h4H,1-3H3,(H,13,15)(H2,11,12,14) |
InChI Key |
QUBJUGKMESJWEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1N)Cl |
Origin of Product |
United States |
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